molecular formula C20H21FN2O B5205074 N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide

N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide

Cat. No. B5205074
M. Wt: 324.4 g/mol
InChI Key: IJOFELMQRBCESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide, commonly known as F 18 FEDAA1106, is a radiotracer used in positron emission tomography (PET) imaging. It is a promising tool for the detection of β-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.

Mechanism of Action

The mechanism of action of F 18 FEDAA1106 is based on the binding of the radiotracer to β-amyloid plaques in the brain. β-amyloid plaques are formed by the accumulation of β-amyloid peptides, which are neurotoxic and play a key role in the pathogenesis of Alzheimer's disease. F 18 FEDAA1106 binds to the β-amyloid plaques with high affinity and specificity, allowing for the detection of the plaques in N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging.
Biochemical and Physiological Effects:
F 18 FEDAA1106 is a radiotracer and does not have any direct biochemical or physiological effects on the body. It is rapidly cleared from the body after N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging and does not accumulate in any organs or tissues.

Advantages and Limitations for Lab Experiments

The advantages of using F 18 FEDAA1106 in lab experiments include its high sensitivity and specificity for the detection of β-amyloid plaques, which allows for the accurate diagnosis of Alzheimer's disease. It is also a non-invasive and safe imaging modality for patients. However, the limitations of F 18 FEDAA1106 include its high cost and the need for specialized equipment and facilities for N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging.

Future Directions

For F 18 FEDAA1106 include the development of new radiotracers with improved sensitivity and specificity for the detection of β-amyloid plaques. This will allow for earlier diagnosis and better monitoring of disease progression in Alzheimer's disease patients. Other future directions include the use of F 18 FEDAA1106 in the detection of other neurodegenerative diseases and the development of new imaging modalities for the detection of β-amyloid plaques.

Synthesis Methods

The synthesis of F 18 FEDAA1106 involves the reaction of N-(4-bromomethylphenyl)acetamide with 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridine in the presence of a palladium catalyst. The resulting product is then labeled with fluorine-18 using a nucleophilic substitution reaction. The final product is obtained after purification using high-performance liquid chromatography (HPLC).

Scientific Research Applications

F 18 FEDAA1106 is used as a radiotracer in N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging to detect β-amyloid plaques in the brain. N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging with F 18 FEDAA1106 has been shown to have high sensitivity and specificity for the detection of β-amyloid plaques in Alzheimer's disease patients. It is also being studied for the detection of β-amyloid plaques in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.

properties

IUPAC Name

N-[4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-15(24)22-20-8-2-16(3-9-20)14-23-12-10-18(11-13-23)17-4-6-19(21)7-5-17/h2-10H,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOFELMQRBCESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.